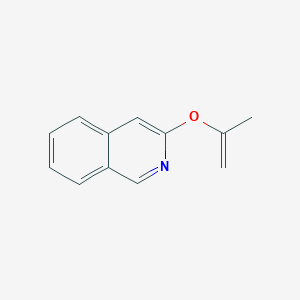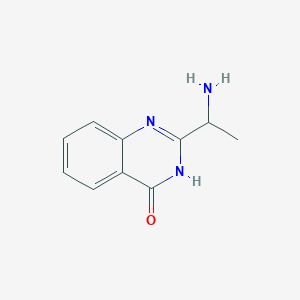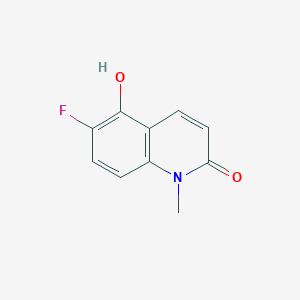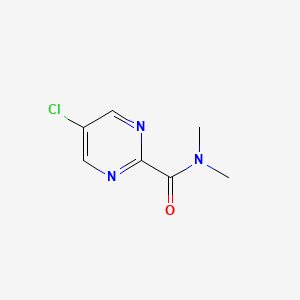![molecular formula C12H15NO B11905825 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane CAS No. 106051-09-6](/img/structure/B11905825.png)
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a chemical compound with the molecular formula C12H15NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane typically involves the reaction of N-methyl-1-phenylmethanimine oxide with methylene cyclopropane. The reaction conditions often include the use of solvents like diethyl ether and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting provides a foundation for scaling up. The use of common reagents and controlled reaction environments are crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated compounds .
Aplicaciones Científicas De Investigación
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione
- (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one
Uniqueness
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system.
Propiedades
Número CAS |
106051-09-6 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C12H15NO/c1-13-11(9-12(14-13)7-8-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Clave InChI |
KDRMMPFIULWGSC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CC2(O1)CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)



![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)



![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)

